

¹H NMR and ¹³C NMR of 1-methyl-1H-indazole-3-carbaldehyde

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Compound of Interest

<i>Compound Name:</i>	1-methyl-1H-indazole-3-carbaldehyde
<i>Cat. No.:</i>	B1314408

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An in-depth analysis of the nuclear magnetic resonance (NMR) spectra of **1-methyl-1H-indazole-3-carbaldehyde** provides crucial insights into its molecular structure and electronic environment. This technical guide offers a detailed examination of the ¹H and ¹³C NMR data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The structural elucidation of **1-methyl-1H-indazole-3-carbaldehyde** is heavily reliant on the interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The data is summarized in the table below.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	8.24	d	8.1
H-5	7.51	t	7.7
H-6	7.39	t	7.5
H-7	7.79	d	8.4
CHO	10.18	s	-
N-CH ₃	4.17	s	-

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
C-3	143.5
C-3a	140.9
C-4	122.2
C-5	128.5
C-6	124.0
C-7	110.5
C-7a	121.8
CHO	186.2
N-CH ₃	35.5

Experimental Protocols

The NMR spectra were acquired using a standard protocol for the analysis of small organic molecules.

Sample Preparation: A sample of **1-methyl-1H-indazole-3-carbaldehyde** was dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: The spectra were recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Data Acquisition:

- ¹H NMR: The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) was used.

Structural Elucidation and Signal Assignment

The assignment of the NMR signals is based on established principles of chemical shifts, spin-spin coupling, and comparison with related structures.

¹H NMR Assignments

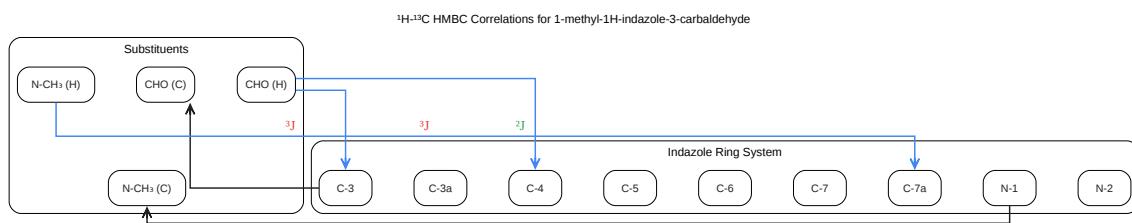
The downfield singlet at 10.18 ppm is characteristic of an aldehyde proton. The singlet at 4.17 ppm is assigned to the N-methyl group protons. The aromatic protons appear in the region of 7.39-8.24 ppm. The proton at the 4-position (H-4) is the most deshielded aromatic proton due to the anisotropic effect of the adjacent aldehyde group and the pyrazole ring, appearing as a doublet at 8.24 ppm. The proton at the 7-position (H-7) also appears as a doublet at 7.79 ppm. The protons at the 5 and 6-positions (H-5 and H-6) appear as triplets, integrating to one proton each.

¹³C NMR Assignments

The most downfield signal at 186.2 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The signal at 35.5 ppm corresponds to the N-methyl carbon. The aromatic and heterocyclic carbons resonate in the 110-145 ppm range. The assignments are based on theoretical calculations and comparison with the spectra of similar indazole derivatives.

Visualization of Molecular Connectivity

The following diagram illustrates the key through-bond correlations observed in the NMR spectra, which are fundamental to the structural assignment.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com